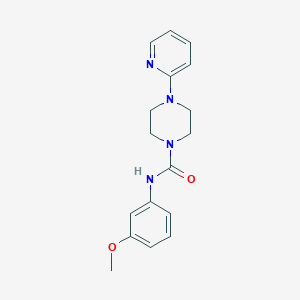![molecular formula C15H17N3O3 B5325165 2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide](/img/structure/B5325165.png)
2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide, also known as MPPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPPN belongs to the class of nicotinamide derivatives, which have been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In We will also discuss the future directions for the research on MPPN.
作用机制
The mechanism of action of 2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses in cells. This compound has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is a central mediator of inflammation in cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells and animal models. This compound has been shown to reduce oxidative stress and inflammation, improve glucose tolerance, and reduce body weight in animal models. This compound has also been found to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
实验室实验的优点和局限性
The advantages of using 2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide in lab experiments include its well-defined chemical structure, high purity, and availability. This compound has been synthesized in large quantities and has been used in various in vitro and in vivo studies. However, the limitations of using this compound include its relatively low solubility in water, which may affect its bioavailability in vivo. In addition, the mechanism of action of this compound is not fully understood, which may limit its clinical applications.
未来方向
There are several future directions for the research on 2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide. One direction is to further elucidate the mechanism of action of this compound and its effects on various signaling pathways in cells. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insights into its potential clinical applications. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
合成方法
The synthesis of 2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide involves the reaction of 2-methoxy-N-(pyridin-3-yl)nicotinamide with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with pyridine-3-ol to yield the final product, this compound. The synthesis of this compound has been reported in several scientific articles, and the purity and yield of the compound have been optimized through various modifications of the reaction conditions.
科学研究应用
2-methoxy-N-[2-(pyridin-3-yloxy)propyl]nicotinamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are immune cells that play a role in neuroinflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In addition to its neuroprotective properties, this compound has been found to have anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of diabetes and obesity, as it has been found to improve glucose tolerance and reduce body weight in animal models.
属性
IUPAC Name |
2-methoxy-N-(2-pyridin-3-yloxypropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11(21-12-5-3-7-16-10-12)9-18-14(19)13-6-4-8-17-15(13)20-2/h3-8,10-11H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMZJAWVAMZMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(N=CC=C1)OC)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide](/img/structure/B5325091.png)
![7-acetyl-3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5325097.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5325104.png)

![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5325125.png)
![(3aR*,5R*,6S*,7aS*)-2-[(3'-methoxy-3-biphenylyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5325139.png)
![7-methyl-6-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5325144.png)
![4-[3-(4-fluorophenoxy)-1-piperidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5325146.png)
![N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5325156.png)
![methyl {3-(4-ethylphenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5325164.png)
![N-methyl-N-[(5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5325185.png)
![1-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5325188.png)
![N-(2-ethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5325193.png)
![1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325196.png)